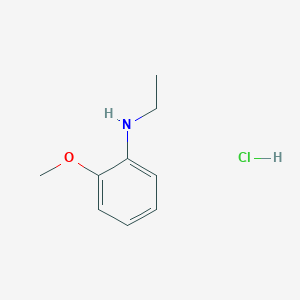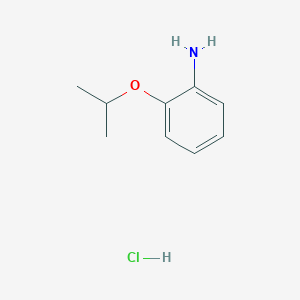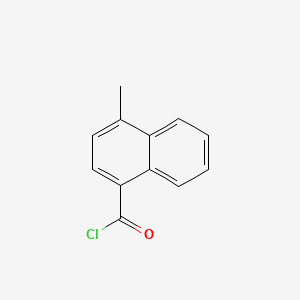
4-Methylnaphthalene-1-carbonyl chloride
Übersicht
Beschreibung
4-Methylnaphthalene-1-carbonyl chloride (MNCC) is a chemical compound that belongs to the group of carbonyl chlorides . It has the molecular formula C12H9ClO and a molecular weight of 204.65 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Methylnaphthalene-1-carbonyl chloride consists of a naphthalene ring with a methyl group at the 4th position and a carbonyl chloride group at the 1st position . The InChI string for this compound is InChI=1S/C12H9ClO/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methylnaphthalene-1-carbonyl chloride include a molecular weight of 204.65 g/mol . The compound has a computed XLogP3-AA value of 4, indicating its lipophilicity . It has a topological polar surface area of 17.1 Ų, suggesting its polarity .
Wissenschaftliche Forschungsanwendungen
There’s also information about the use of carbenes in the reactivity from alkyl and aryl aldehydes . This strategy enables safe reactivity of nonstabilized carbenes from alkyl, aryl, and formyl aldehydes via zinc carbenoids . Earth-abundant metal salts [iron(II) chloride (FeCl2), cobalt(II) chloride (CoCl2), copper(I) chloride (CuCl)] are effective catalysts for these chemoselective carbene additions .
Additionally, there’s a comprehensive review on halide perovskites and their potential applications in energy storage . They have superior electrical properties such as high ionic conductivity and diverse structural dimensions coupled with remarkable diffusion coefficients . They are explored for their potential as electrodes compared to other host materials such as layered oxide, carbon, etc., specifically for Al-ion, Zn-ion, and Li-ion batteries application .
- Bioremediation
- Application: Microbial degradation of naphthalene and substituted naphthalenes, such as methylnaphthalene, is used in bioremediation . These compounds are considered priority pollutants that pose a critical environmental and public health concern worldwide .
- Method: Bioremediation uses microbes with the ability to degrade these synthetic organic compounds (SOCs) completely or convert them to non-toxic by-products . This is a green and eco-friendly technology .
- Results: Various bacterial species from soil flora have displayed the ability to degrade various SOCs . The prolonged persistence of these compounds has led to the evolution of new degradative phenotypes through horizontal gene transfer .
-
Electrophilic Aromatic Substitution
- Application: Electrophilic aromatic substitution is a common reaction in organic chemistry . Arenes, such as naphthalene and its derivatives, undergo reactions that involve attack on the carbon atoms of the aromatic ring .
- Method: The key step for electrophilic aromatic substitution is the attack of an electrophile at carbon to form a cationic intermediate . This type of reaction can be represented by general equations, in which the attacking reagent is represented either formally as a cation, X ⊖, or as a neutral but polarized molecule, δ ⊕ X — δ ⊖ Y .
- Results: The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3 -hybridized carbon . The electron pair of this C − H bond then becomes part of the aromatic π -electron system and a substitution product of benzene, C 6H 5X, is formed .
-
Multifunctional Material Systems (MFMS)
- Application: 1-Naphthols, which are structurally similar to naphthalene and its derivatives, have been studied for their potential use in multifunctional material systems (MFMS) . These systems are designed to exhibit additional functions apart from their primary functions associated with mechanical properties .
- Method: The type and position of a substituent on 1-naphthols influence their reactivity and properties . Different electron-directing groups are used, and during computations, important preparation guidelines for thiol derivatives of 1-naphthol were obtained .
- Results: It was found that some molecules could exhibit intramolecular O–H–O interactions . All the tested compounds were stable, and the molecules with substituents in positions 4 and 8 were the least reactive . It was also found that for the stability and polarizability tensor values, it is more favorable when both substituents are in the same benzene ring .
Eigenschaften
IUPAC Name |
4-methylnaphthalene-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGMHYHWSPDNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647827 | |
| Record name | 4-Methylnaphthalene-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylnaphthalene-1-carbonyl chloride | |
CAS RN |
87700-67-2 | |
| Record name | 4-Methylnaphthalene-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


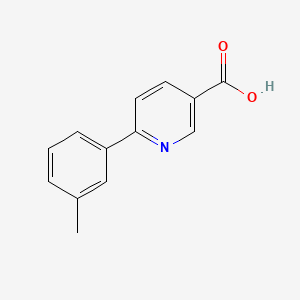


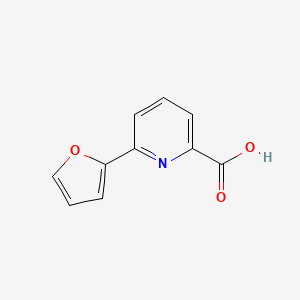
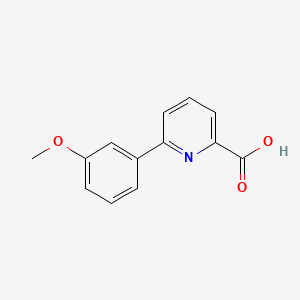




![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)
